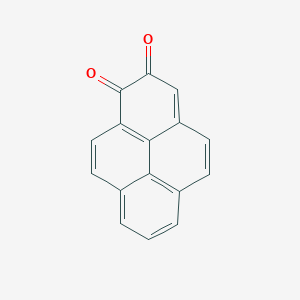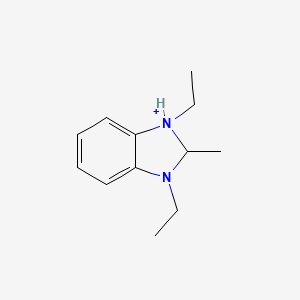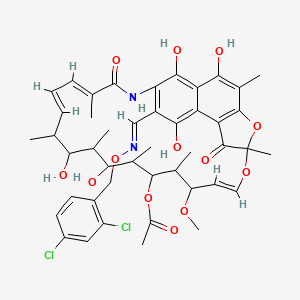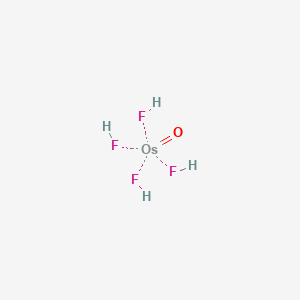
Osmium oxide tetrafluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Osmium oxide tetrafluoride is an inorganic compound with the chemical formula OsOF₄ It is a notable compound of osmium, a transition metal belonging to the platinum group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Osmium oxide tetrafluoride can be synthesized by the reduction of osmium oxide pentafluoride (OsOF₅) on a hot tungsten filament . This method involves the reduction of OsOF₅, which is prepared by the fluorination of anhydrous osmium dioxide .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves high-temperature reactions with fluorine gas. The process requires careful control of reaction conditions to ensure the desired product is obtained.
Análisis De Reacciones Químicas
Types of Reactions: Osmium oxide tetrafluoride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It reacts with halogens like fluorine to form different osmium fluorides .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced using reducing agents like hydrogen or tungsten filaments.
Substitution: Reactions with halogens or other reactive species can lead to the formation of substituted osmium compounds.
Major Products: The major products formed from these reactions include other osmium fluorides and oxides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Osmium oxide tetrafluoride has several scientific research applications:
Chemistry: It is used in the synthesis of other osmium compounds and as a reagent in various chemical reactions.
Medicine: Research into osmium compounds, including this compound, explores their potential use in medical treatments and diagnostics.
Industry: Osmium compounds are used in industrial applications such as catalysis and materials science.
Mecanismo De Acción
The mechanism by which osmium oxide tetrafluoride exerts its effects involves its ability to undergo oxidation and reduction reactions. These reactions can alter the oxidation state of osmium, leading to the formation of various reactive intermediates. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Osmium tetroxide (OsO₄): A highly volatile and toxic compound used in biological staining and organic synthesis.
Osmium dioxide (OsO₂): Another oxide of osmium, known for its stability and use in various chemical reactions.
Osmium tetrafluoride (OsF₄): Similar to osmium oxide tetrafluoride but without the oxygen atom, used in different chemical applications.
Uniqueness: this compound is unique due to its specific combination of osmium, oxygen, and fluorine atoms, which gives it distinct chemical properties and reactivity compared to other osmium compounds. Its ability to participate in various oxidation and reduction reactions makes it a valuable compound in scientific research and industrial applications .
Propiedades
Número CAS |
38448-58-7 |
|---|---|
Fórmula molecular |
F4H4OOs |
Peso molecular |
286.3 g/mol |
Nombre IUPAC |
oxoosmium;tetrahydrofluoride |
InChI |
InChI=1S/4FH.O.Os/h4*1H;; |
Clave InChI |
NGSUDMWYCZVLCY-UHFFFAOYSA-N |
SMILES canónico |
O=[Os].F.F.F.F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


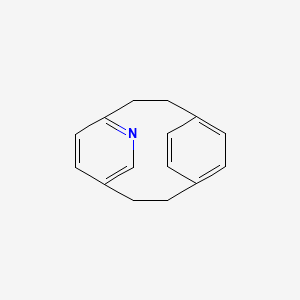
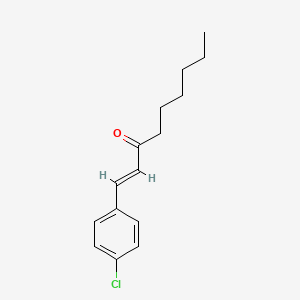
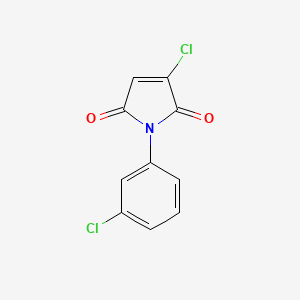
![N-[(1H-Indol-3-yl)(phenyl)methyl]-N-phenylacetamide](/img/structure/B14662876.png)
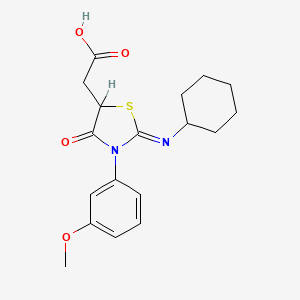

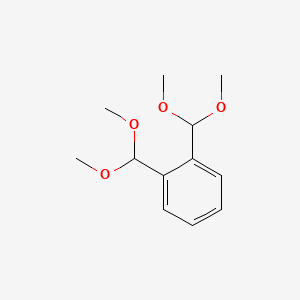

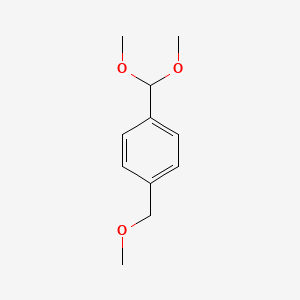
![N-(3-Methylbut-2-en-1-yl)-1H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B14662921.png)
